L-Ascorbic acid, phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

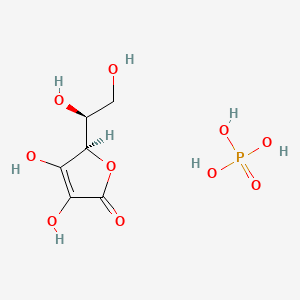

L-Ascorbic acid, phosphate is a useful research compound. Its molecular formula is C6H11O10P and its molecular weight is 274.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Cell Growth and Differentiation

Asc 2-P has demonstrated significant effects on cell growth and differentiation, particularly in osteoblast-like cells. Research indicates that Asc 2-P stimulates the proliferation of MG-63 cells (human osteoblast-like cells) at concentrations ranging from 0.25 to 1 mM. In contrast, L-ascorbic acid (AsA) can inhibit cell growth under certain conditions. The presence of Asc 2-P enhances the expression of osteoblast differentiation markers such as collagen synthesis and alkaline phosphatase (ALP) activity, suggesting its role as a cofactor in collagen biosynthesis .

Collagen Synthesis

The compound's ability to stimulate collagen synthesis is particularly noteworthy. A study revealed that Asc 2-P promotes collagen accumulation and the formation of a three-dimensional tissue-like structure in vitro, which is crucial for tissue engineering applications . This property makes it a valuable supplement in regenerative medicine and cosmetic formulations aimed at improving skin elasticity and reducing signs of aging.

Topical Formulations

Asc 2-P is widely used in topical formulations due to its stability compared to AsA. It has been incorporated into emulgels and creams designed for skin application. Studies have shown that emulgels containing Asc 2-P enhance skin hydration and improve the delivery of active ingredients through the skin barrier .

| Formulation Type | Active Ingredient | Effects |

|---|---|---|

| Emulgel | L-Ascorbic Acid | Improved skin hydration |

| Cream | Ascorbic Acid Derivative | Enhanced percutaneous absorption |

Photoprotection

Research indicates that Asc 2-P exhibits photoprotective properties when applied to the skin before UV exposure. It helps mitigate UV-induced damage by acting as an antioxidant, thus preventing photoaging and photocarcinogenesis . In animal studies, topical application of magnesium ascorbyl phosphate (a related compound) significantly delayed skin tumor formation induced by UV radiation.

Drug Delivery Systems

Asc 2-P has been explored as a carrier system in drug delivery formulations due to its ability to maintain stability and enhance bioavailability of active compounds. Its incorporation into lipid-based systems has shown promise in improving the absorption of poorly soluble drugs .

Nutraceuticals

As a dietary supplement, Asc 2-P is recognized for its antioxidant properties and role in enhancing immune function. It is often included in formulations aimed at improving overall health and preventing oxidative stress-related diseases.

Case Study 1: Osteoblast Differentiation

In a controlled study, MG-63 cells were treated with varying concentrations of Asc 2-P over several days. Results indicated a dose-dependent increase in cell proliferation and collagen synthesis, confirming its efficacy as a supplement for promoting osteoblast differentiation .

Case Study 2: Topical Application for Skin Health

A clinical trial involving healthy volunteers applied emulgels containing Asc 2-P twice daily over four weeks. Measurements indicated significant improvements in skin hydration and elasticity compared to control groups, demonstrating its effectiveness in dermatological applications .

Propiedades

Número CAS |

125913-31-7 |

|---|---|

Fórmula molecular |

C6H11O10P |

Peso molecular |

274.12 g/mol |

Nombre IUPAC |

(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;phosphoric acid |

InChI |

InChI=1S/C6H8O6.H3O4P/c7-1-2(8)5-3(9)4(10)6(11)12-5;1-5(2,3)4/h2,5,7-10H,1H2;(H3,1,2,3,4)/t2-,5+;/m0./s1 |

Clave InChI |

DBSABEYSGXPBTA-RXSVEWSESA-N |

SMILES |

C(C(C1C(=C(C(=O)O1)O)O)O)O.OP(=O)(O)O |

SMILES isomérico |

C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O.OP(=O)(O)O |

SMILES canónico |

C(C(C1C(=C(C(=O)O1)O)O)O)O.OP(=O)(O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.